Reversible vs. Irreversible Inhibition: A Mechanistic Advantage with Functional Consequences
ST1326 (Teglicar) is a reversible inhibitor of CPT1A, whereas etomoxir and perhexiline are irreversible inhibitors that covalently bind to the catalytic site [1]. This mechanistic difference is critical, as irreversible CPT1 inhibition has been clinically discouraged due to excessive liver and cardiac toxicity [2]. In contrast, ST1326 demonstrates only low and transient liver toxicity in preclinical models, with no adverse effects on cardiac 2-deoxyglucose uptake [3].
| Evidence Dimension | Inhibition mechanism and associated toxicity profile |
|---|---|
| Target Compound Data | Reversible, mixed-type inhibition; no effect on cardiac 2-deoxyglucose uptake; transient liver enzyme elevation. |
| Comparator Or Baseline | Etomoxir and Perhexiline: Irreversible, covalent inhibition; associated with dose-limiting cardiac and hepatic toxicities. |
| Quantified Difference | Reversible vs. irreversible binding; clinically relevant toxicity difference leading to discontinuation of irreversible inhibitors. |
| Conditions | In vivo rodent models; clinical toxicity reports. |
Why This Matters
Procurement of a reversible inhibitor is essential for in vivo studies where sustained target engagement must be balanced against systemic toxicity.
- [1] Giannessi F, et al. J Med Chem. 2003;46(2):303-309. View Source
- [2] Gugiatti E, et al. Haematologica. 2018;103(11):e531-e536. View Source
- [3] Conti R, et al. Diabetes. 2011;60(2):644-651. View Source
